Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic identification of methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound's official IUPAC name is this compound, reflecting its structural composition and substitution pattern. The Chemical Abstracts Service has assigned this compound the registry number 1312610-36-8, providing a unique identifier for database searches and regulatory documentation.
The molecular formula C₁₁H₉BrO₃ indicates the presence of eleven carbon atoms, nine hydrogen atoms, one bromine atom, and three oxygen atoms, resulting in a molecular weight of 269.09 grams per mole. The International Chemical Identifier code for this compound is 1S/C11H9BrO3/c1-6-5-8-9(12)4-3-7(10(8)15-6)11(13)14-2/h3-5H,1-2H3, which provides a standardized representation of its molecular structure. The corresponding International Chemical Identifier Key, ZCHSBBNPCUFNLR-UHFFFAOYSA-N, serves as a condensed hash code for rapid computational identification.
The Simplified Molecular Input Line Entry System representation CC1=CC2=C(C=CC(=C2O1)C(=O)OC)Br clearly delineates the compound's connectivity and provides a machine-readable format for chemical databases. This systematic approach to chemical identification ensures consistent communication across research institutions and facilitates accurate compound tracking in synthetic and analytical studies.
Molecular Geometry and Crystallographic Characterization
The molecular geometry of this compound exhibits characteristics typical of benzofuran derivatives, with the heterocyclic ring system forming the core structural framework. The benzofuran moiety consists of a fused benzene and furan ring system, creating a planar aromatic structure that influences the compound's overall geometry and electronic properties. The bromine substituent at the 4-position introduces steric considerations and electronic effects that impact the molecule's three-dimensional conformation.
The carboxylate ester functionality at the 7-position extends from the benzofuran plane, with the methyl ester group capable of adopting various rotational conformations. The 2-methyl substituent on the furan ring provides additional steric bulk and influences the compound's packing arrangements in solid-state structures. Related crystallographic studies of similar benzofuran derivatives indicate that these compounds typically exhibit favorable π-π stacking interactions and hydrogen bonding patterns that stabilize crystal lattices.
The presence of the bromine atom significantly affects the molecular geometry through both steric and electronic influences. Bromine's relatively large van der Waals radius and high electronegativity contribute to specific intermolecular interactions that can be observed in crystallographic analyses. The compound exists as a powder at room temperature, suggesting either amorphous character or microcrystalline structure that may require specialized techniques for detailed structural determination.
Temperature-dependent structural studies would provide valuable insights into conformational flexibility and thermal expansion properties. The molecular geometry optimization through computational methods could complement experimental crystallographic data to provide a comprehensive understanding of preferred conformations and energy barriers for rotation around key bonds.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides essential structural information for this compound through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aromatic protons on the benzofuran ring system, with chemical shifts typically appearing in the 7-8 parts per million region. The 2-methyl group on the furan ring would appear as a singlet around 2.5 parts per million, while the methyl ester group would generate a singlet near 3.9 parts per million.
Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbonyl carbon of the ester group at approximately 170 parts per million, characteristic of aromatic carboxylate esters. The aromatic carbons would appear in the 110-160 parts per million range, with the bromine-bearing carbon showing distinctive chemical shift patterns due to the heavy atom effect. The methyl carbon atoms would appear in the aliphatic region between 20-60 parts per million.
Infrared spectroscopy analysis would demonstrate characteristic absorption bands that confirm functional group presence and molecular structure. The carboxylate ester carbonyl group would exhibit a strong absorption band around 1700 wavenumbers, typical of aromatic ester compounds. The aromatic carbon-carbon stretching vibrations would appear in the 1400-1600 wavenumber region, while carbon-hydrogen bending and stretching modes would be observed in their respective characteristic regions.
Mass spectrometry data from collision cross-section studies indicates molecular ion peaks consistent with the predicted molecular formula. The predicted collision cross-section values for various adducts provide detailed information about the compound's behavior under ionization conditions. For example, the protonated molecular ion shows a predicted collision cross-section of 148.7 square angstroms, while sodium adducts exhibit values of 153.1 square angstroms.
Thermodynamic Properties and Stability Analysis
The thermodynamic properties of this compound reflect its aromatic character and substituent effects on molecular stability. Storage recommendations indicate room temperature stability, suggesting adequate thermal stability under normal laboratory conditions. The compound's powder form at ambient conditions implies favorable intermolecular interactions that promote solid-state stability without requiring specialized storage atmospheres.
The presence of the electron-withdrawing bromine substituent and carboxylate ester group contributes to the compound's overall electronic stability through resonance effects within the aromatic system. The benzofuran core provides inherent stability due to its aromatic character, while the 2-methyl and 4-bromo substituents influence both electronic and steric factors affecting molecular stability.
Stability analysis under various pH conditions would be particularly relevant given the ester functionality, which may undergo hydrolysis under basic conditions. The compound's stability in organic solvents versus aqueous media would provide important information for synthetic applications and storage requirements. Long-term stability studies would establish appropriate storage conditions and shelf-life parameters for research and commercial applications.
Solubility Behavior and Partition Coefficients (LogP)
The solubility behavior of this compound reflects the interplay between its aromatic character, polar ester functionality, and halogen substituent effects. The benzofuran core system typically exhibits limited water solubility due to its aromatic nature, while the methyl ester group provides some polar character that may enhance solubility in polar organic solvents.
The bromine substituent contributes to the compound's lipophilic character while simultaneously introducing polarizability effects that can influence solvation behavior. The 2-methyl group further enhances hydrophobic character, potentially reducing water solubility while improving compatibility with nonpolar organic solvents. This combination of structural features suggests the compound would exhibit good solubility in organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Partition coefficient determination would provide quantitative measures of the compound's distribution between aqueous and organic phases. The logarithm of the partition coefficient (LogP) would be expected to fall within the range typical for substituted aromatic esters, likely between 2-4, indicating moderate to high lipophilicity. This parameter would be particularly relevant for applications involving bioavailability considerations or extraction procedures.
Solubility studies in various solvent systems would establish optimal conditions for purification, crystallization, and synthetic manipulations. The compound's behavior in polar protic solvents versus aprotic solvents would provide insights into hydrogen bonding capabilities and solvation mechanisms. Temperature-dependent solubility measurements would yield thermodynamic parameters related to dissolution processes and help optimize reaction conditions for synthetic applications.
Properties
IUPAC Name |
methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6-5-8-9(12)4-3-7(10(8)15-6)11(13)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHSBBNPCUFNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2O1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Benzofuran Derivatives
Overview:
The fundamental step in synthesizing the target compound involves selective bromination of a benzofuran precursor. This process typically employs electrophilic brominating agents such as N-bromosuccinimide (NBS) or elemental bromine, often in the presence of a radical initiator or under controlled conditions to favor substitution at the desired position.
- Starting Material: 2-methyl-1-benzofuran-7-carboxylic acid or its derivatives.
- Reagents: N-bromosuccinimide (NBS), bromine (Br₂), or other halogenating agents.
- Solvent: Dichloromethane (DCM), chloroform, or acetonitrile, depending on solubility and reactivity.
- Conditions: Room temperature to mild heating (25–50°C), with reaction times optimized to prevent over-bromination.
- Outcome: Bromination occurs predominantly at the 4-position of the benzofuran ring, yielding 4-bromo-2-methyl-1-benzofuran-7-carboxylic acid or its ester form.
Research Findings:
Studies indicate that NBS in DCM at room temperature provides high regioselectivity and yield, with reaction times typically ranging from 2 to 6 hours. The process is monitored via TLC and confirmed through NMR and mass spectrometry.
Esterification and Functional Group Protection
Prior to bromination, esterification of the carboxylic acid group to methyl ester enhances reactivity and facilitates subsequent transformations. This step involves:
- Reagents: Methyl alcohol (methanol) with catalytic sulfuric acid or using methylation reagents like diazomethane.
- Conditions: Reflux at 60–70°C for several hours.
- Outcome: Methyl ester formation, yielding methyl 2-methyl-1-benzofuran-7-carboxylate, which is more amenable to halogenation and further modifications.
Carboxylation and Functionalization
In some routes, the carboxylate group is introduced or modified via:
- Directed ortho-lithiation followed by carbonation, or
- Carbonylation reactions using carbon monoxide (CO) under catalytic conditions.
These steps are often integrated into multi-step sequences to introduce the carboxylate at the 7-position with high regioselectivity.
Post-Bromination Functionalization
Following bromination, the compound can be further functionalized:
- Methylation: Using methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to methylate hydroxyl groups or other nucleophilic sites.
- Esterification: To produce methyl esters of the carboxylic acid, facilitating purification and handling.
Purification and Validation
- Column chromatography on silica gel with appropriate solvent gradients (hexane/ethyl acetate).
- Recrystallization from solvents like acetone or ethanol to obtain pure crystalline products.
- NMR Spectroscopy: Confirm regioselectivity and substitution pattern (¹H and ¹³C NMR).
- Mass Spectrometry: Verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy: Confirm functional groups (e.g., C=O stretch around 1700 cm⁻¹).
Data Table Summarizing Preparation Methods
| Step | Reagents | Solvent | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Esterification | Methyl alcohol, H₂SO₄ | Methanol | Reflux 60–70°C | Methyl 2-methyl-1-benzofuran-7-carboxylate | 85–90 | Facilitates bromination and subsequent reactions |
| Bromination | NBS or Br₂ | DCM or CHCl₃ | Room temp to 50°C, 2–6 hrs | 4-Bromo-2-methyl-1-benzofuran-7-carboxylic acid | 70–85 | Regioselective at position 4 |
| Post-bromination Purification | Silica gel chromatography | Hexane/Ethyl acetate | Ambient | Pure brominated intermediate | — | Ensures removal of unreacted reagents |
| Functionalization | Methyl iodide, K₂CO₃ | Acetone | Reflux 60°C | Methylated derivatives | Variable | For methylation of hydroxyl groups |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The benzofuran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate serves as a building block for synthesizing various therapeutic agents. Its applications include:
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
- Antitumor Properties : Studies indicate that it exhibits significant antiproliferative effects on cancer cell lines, particularly human leukemia cells (HL-60 and U937), suggesting potential use in cancer therapy .
Biological Studies
The compound is investigated for its interactions with various biological targets:
- Enzyme Inhibition : Research has demonstrated that benzofuran derivatives can inhibit specific enzymes involved in cancer progression and microbial growth .
- Receptor Modulation : It interacts with receptors that play roles in cellular signaling pathways, potentially influencing physiological processes .
Material Science Applications
This compound is also explored in material science:
- Organic Electronics : Its unique electronic properties make it suitable for developing organic semiconductors and photovoltaic materials.
Case Studies
Several studies highlight the applications of this compound:
- Antimicrobial Study : A study demonstrated that this compound exhibited potent antimicrobial activity against various pathogens, suggesting its potential as a new antibiotic agent .
- Antitumor Research : Research indicated that methyl 4-bromo derivatives showed significant cytotoxicity against leukemia cell lines, positioning them as promising candidates in cancer therapy .
- Material Science Application : Investigations into organic electronics revealed that benzofuran derivatives could be utilized in creating efficient organic photovoltaic devices due to their favorable electronic properties .
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its biological activity. The compound can penetrate cell membranes and interact with intracellular targets, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
Substituent Position and Bioactivity :
- Bromine at position 4 (target compound) vs. 5 ( and analogs) alters electronic distribution and steric effects. For example, methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate () showed cytotoxic activity against human cancer cells, attributed to bromination and methoxy/hydroxy groups .
- The methyl ester at position 7 (target compound) enhances lipophilicity compared to the carboxylic acid analog (), which may influence membrane permeability and bioavailability .
Formyl and Benzoyloxy Groups: Ethyl 4-bromo-2-formyl-7-methyl-5-[(4-methylbenzoyl)oxy]-1-benzofuran-3-carboxylate () contains additional electrophilic formyl and benzoyloxy groups, which may serve as reactive sites for further derivatization .
Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound’s CCS values (148.6–154.9 Ų) suggest a compact molecular structure, comparable to other brominated benzofurans. However, analogs with bulkier substituents (e.g., benzoyloxy groups in ) may exhibit higher CCS values .
Biological Activity
Methyl 4-bromo-2-methyl-1-benzofuran-7-carboxylate is a compound belonging to the benzofuran family, which is known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
This compound has a unique molecular structure characterized by:
- A benzofuran ring
- A bromine atom at the 4-position
- A methyl group at the 2-position
- An ester functional group at the 7-position
This structural configuration contributes to its biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been shown to exhibit:
1. Antitumor Activity
- Studies indicate that benzofuran derivatives can inhibit cell growth in various cancer cell lines. This compound has demonstrated significant antiproliferative effects, particularly against human leukemia cell lines such as HL-60 and U937. The compound's IC50 values suggest potent cytotoxicity comparable to established chemotherapeutic agents .
2. Antimicrobial Properties
- Preliminary evaluations have shown that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .
Biochemical Pathways
This compound influences several biochemical pathways:
- Apoptosis Induction : The compound has been observed to activate caspases, which are crucial for programmed cell death. In studies, exposure to the compound resulted in a significant increase in caspase activity after prolonged incubation periods .
- Cell Cycle Arrest : Flow cytometry analyses have indicated that treatment with this compound can lead to cell cycle arrest in cancer cells, further supporting its role as a potential anticancer agent .
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
Q & A
Q. Optimization strategies :
- Use high-purity starting materials to minimize side reactions.
- Adjust reaction temperature (e.g., 273 K for controlled oxidation) and stoichiometry (e.g., 1.1 eq. mCPBA).
- Employ slow crystallization (e.g., acetone evaporation) for high-quality crystals .
How is single-crystal X-ray diffraction used to resolve the structure of this compound, and what software is recommended?
Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:
Data collection : Use a diffractometer (e.g., Bruker D8 VENTURE) at low temperatures (173–293 K) to reduce thermal motion .
Structure solution : Employ direct methods (SHELXS/SHELXD) for phase determination .
Refinement : Use SHELXL for least-squares refinement against F² data, achieving R factors < 0.05 .
Q. Software recommendations :
Q. Example crystallographic data :
| Parameter | Value | Source |
|---|---|---|
| Temperature (K) | 173 | |
| R factor | 0.028 | |
| Dihedral angle (°) | 14.46 (benzofuran vs. aryl) | |
| Halogen bonding | Br···O (3.151 Å) |
What spectroscopic techniques are critical for characterizing this compound?
Answer:
NMR spectroscopy :
- ¹H/¹³C NMR : Identify substituent positions (e.g., methyl groups at C2/C7, bromine at C4) .
- 2D experiments (COSY, HSQC) : Resolve coupling patterns and assign quaternary carbons.
Mass spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₁BrO₃⁺) via exact mass analysis.
IR spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches.
Methodological note : Compare experimental data with computed spectra (DFT) for ambiguous signals.
How do intermolecular interactions (e.g., halogen bonding) influence the solid-state packing of this compound?
Answer:
The bromine atom participates in halogen bonding (Br···O), forming centrosymmetric dimers in the crystal lattice. These interactions stabilize the packing and can be exploited in crystal engineering:
- Distance criteria : Br···O contacts < 3.3 Å are indicative of significant interactions .
- Impact on properties : Enhanced thermal stability and solubility profiles due to dense packing .
Design implications : Introduce electron-withdrawing groups to strengthen halogen bonding for co-crystal development.
How can researchers evaluate the biological activity of this compound, given its structural analogs?
Answer:
In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells) .
Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-fluorophenyl or ethylsulfinyl derivatives) to identify critical substituents .
Advanced note : Use molecular docking to predict binding modes with target proteins (e.g., fungal CYP51).
How can contradictions in synthetic yields for brominated benzofurans be addressed?
Answer:
Discrepancies often arise from:
- Substituent positioning : Electron-donating groups (e.g., -OCH₃) deactivate the ring, reducing bromination efficiency .
- Reagent selection : Replace CBr₄ with NBS (N-bromosuccinimide) for regioselective bromination.
Q. Troubleshooting :
- Monitor reactions via TLC and optimize stoichiometry.
- Use protective groups (e.g., benzyloxy) to direct bromination .
What computational methods are suitable for studying the electronic effects of the bromine substituent?
Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to visualize σ-hole regions for halogen bonding .
- Molecular Dynamics (MD) : Simulate solvation effects on reactivity (e.g., polar solvents stabilizing sulfoxide intermediates) .
Software : Gaussian (DFT), GROMACS (MD).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
